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Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B1232224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

(Z)-Non-6-en-1-ol, a volatile organic compound with applications in the flavor and fragrance

industries. This document is intended to serve as a core reference for researchers and

professionals involved in natural product chemistry, chemical synthesis, and drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (Z)-Non-6-en-1-ol,
providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data of (Z)-Non-6-en-1-ol
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Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

A 5.36 m 1H H-6

B 5.32 m 1H H-7

C 3.603 t 2H H-1

D 2.86 - 1H -OH

E 2.033 m 2H H-5

F 1.559 m 2H H-2

G 1.36 m 4H H-3, H-4

J 0.952 t 3H H-9

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of (Z)-Non-6-en-1-
ol

Carbon Chemical Shift (ppm)

C1 62.8

C2 32.6

C3 25.7

C4 29.3

C5 26.9

C6 129.8

C7 130.9

C8 20.6

C9 14.4
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Solvent: CDCl₃

Table 3: FT-IR Spectroscopic Data of (Z)-Non-6-en-1-ol
Wavenumber (cm⁻¹) Assignment Functional Group

~3330 (broad) O-H stretch Alcohol

~3005 =C-H stretch Alkene

~2927, ~2856 C-H stretch Alkane

~1655 C=C stretch Alkene

~1460 C-H bend Alkane

~1058 C-O stretch Primary Alcohol

~725 =C-H bend (cis) Alkene

Table 4: Mass Spectrometry Data of (Z)-Non-6-en-1-ol
(Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

41 99.8 [C₃H₅]⁺

54 37.5 [C₄H₆]⁺

55 69.4 [C₄H₇]⁺

67 100.0 [C₅H₇]⁺

68 65.6 [C₅H₈]⁺

81 44.5 [C₆H₉]⁺

82 63.8 [C₆H₁₀]⁺

95 65.3 [C₇H₁₁]⁺

124 10.6 [M-H₂O]⁺

142 Not Observed [M]⁺ (Molecular Ion)
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. These are based on standard laboratory practices and should be

adapted as needed for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (Z)-Non-6-en-1-ol is dissolved in an appropriate deuterated solvent, typically

chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400

MHz (or higher) spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain

a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to

simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of neat (Z)-Non-6-en-1-ol, a liquid at room temperature, is typically

recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory. A small drop of the liquid is placed directly onto the ATR crystal. Alternatively, a thin

film of the liquid can be placed between two sodium chloride (NaCl) or potassium bromide

(KBr) plates. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A

background spectrum of the clean, empty ATR crystal or salt plates is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI),

the volatile (Z)-Non-6-en-1-ol is introduced into the ion source where it is bombarded with a

high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the

molecule. The resulting positively charged ions are then separated by their mass-to-charge

ratio (m/z) and detected.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (Z)-Non-6-en-1-ol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (Z)-Non-6-en-1-ol: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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